4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine
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Overview
Description
The compound “4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, and a piperazine ring .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods, including the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an imine . Pyrimidines can be synthesized through several methods, including the Biginelli reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, pyrimidine, and piperazine rings. These groups could potentially undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make the compound basic. The compound could also have significant polar character due to the presence of the fluorobenzoyl group .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c1-14-15(2)27(13-24-14)19-11-18(22-12-23-19)25-7-9-26(10-8-25)20(28)16-5-3-4-6-17(16)21/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISXVEUCDRJTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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